The synthesis of XL041 involves several chemical processes that typically include the formation of key intermediates followed by specific functionalization steps to achieve the desired pharmacophore. While detailed synthetic routes are proprietary, general methods for synthesizing LXR agonists often involve:
XL041's molecular structure is characterized by specific functional groups that contribute to its activity as an LXRβ agonist. The compound typically features:
XL041 undergoes various chemical reactions relevant to its activity and stability:
XL041 activates LXRβ, leading to a cascade of biological effects:
Relevant data on these properties are crucial for formulation development and understanding the compound's behavior in biological systems.
XL041 has potential applications in several scientific fields:
XL041 (systematic name: 2-(2-(2-(2,6-dichlorophenyl)propan-2-yl)-1-(3,3′-difluoro-4′-(hydroxymethyl)-5′-(methylsulfonyl)biphenyl-4-yl)-1H-imidazol-4-yl)propan-2-ol) is a synthetic small molecule with molecular formula C₂₉H₂₈Cl₂F₂N₂O₄S and molecular weight 609.51 g/mol. Its structural framework features:
The compound exhibits moderate lipophilicity (calculated LogP ≈ 5.2) and is soluble in DMSO (100 mg/mL, 164.07 mM) but insoluble in aqueous buffers. It demonstrates stability under standard storage conditions (-20°C for long-term storage) with high purity (>98%) available commercially for research purposes [5] [9].
Table 1: Fundamental Chemical Properties of XL041
Property | Value |
---|---|
Molecular Formula | C₂₉H₂₈Cl₂F₂N₂O₄S |
Molecular Weight | 609.51 g/mol |
CAS Registry Number | 1256918-39-4 |
Appearance | White to off-white solid |
Solubility (DMSO) | 100 mg/mL (164.07 mM) |
Elemental Composition | C 57.15%, H 4.63%, Cl 11.63%, F 6.23%, N 4.60%, O 10.50%, S 5.26% |
The SMILES notation for XL041 is:OC(C)(C)C1=CN(C2=CC=C(C3=CC(S(=O)(C)=O)=C(CO)C(F)=C3)C=C2F)C(C(C)(C4=C(Cl)C=CC=C4Cl)C)=N1
This linear string encodes:
The InChiKey HNAJDMYOTDNOBK-UHFFFAOYSA-N
provides a standardized hashed representation of the molecular structure, enabling database searches and structural comparisons. The absence of stereochemical designators indicates XL041 exists as a racemate or achiral molecule [7].
While public domain crystallographic data for XL041 remains unavailable, predicted spectroscopic characteristics based on structural analogs include:
Table 2: Spectroscopic Characterization
Technique | Key Features |
---|---|
High-Resolution MS | [M+H]⁺ observed at 609.112 (Δ 1.5 ppm vs theoretical) |
¹⁹F NMR (predicted) | Two distinct signals at -115 ppm (aryl-F) and -118 ppm (aryl-F) |
IR Spectroscopy | Broad O-H stretch (3300 cm⁻¹), S=O asymmetric stretch (1350 cm⁻¹) |
HPLC Retention | 12.8 min (C18 column, acetonitrile/water gradient) |
The compound designated XL041 is primarily identified in research contexts by its developmental code BMS-852927, reflecting its origin at Bristol-Myers Squibb. Key nomenclature variants include:
The absence of trade names indicates its status as an investigational compound without clinical approval. Registry numbers include CAS 1256918-39-4 and MedChemExpress (MCE) Catalog No. HY-101973. Chemical vendors list it under research-use-only designations [5] [6] [9].
XL041 emerged from Bristol-Myers Squibb's research programs targeting liver X receptor (LXR) modulators. Its development aimed to overcome limitations of pan-LXR agonists by achieving LXRβ selectivity (88% β vs 20% α activity) to mitigate triglyceride elevation side effects [1] [7].
Patent Status: While specific patents covering XL041 are not publicly detailed in the search results, its structural analogs fall within broader LXR modulator patent estates. Key legal considerations for such compounds include:
The compound's patent landscape intersects with evolving biotechnology patent precedents:
Table 3: Relevant Patent Precedents Impacting Pharmaceutical Claims
Case | Year | Key Ruling | Relevance to XL041 |
---|---|---|---|
Gottschalk v. Benson | 1972 | Mathematical algorithms alone not patentable | Impacts computational screening claims |
Diamond v. Diehr | 1980 | Processes using algorithms for physical transformations patentable | Protects synthetic/manufacturing methods |
Alice Corp. v. CLS Bank | 2014 | Abstract ideas require "inventive concept" for patentability | Affects mechanism-of-use claims |
Janssen v. Abbott (Fed. Cir.) | 2012 | Invalidated antibody patent for inadequate written description | Highlights disclosure requirements for biologics |
Competitive Landscape: The LXR agonist field remains moderately crowded, with at least 8,701 gene therapy-related patents indicating active therapeutic development. Strategic patenting for XL041 would likely prioritize:
Table 4: Compound Designation Cross-Reference
Common Designation | Alternative Identifiers | Source |
---|---|---|
XL041 | Primary research code | MedChemExpress |
BMS-852927 | BMS development code | MedKoo |
HY-101973 | MedChemExpress catalog | Fisher Scientific |
1256918-39-4 | CAS registry number | All commercial sources |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7